molecular formula C23H16N4O5 B1499697 Benzene-1,4-diamine;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione CAS No. 26023-21-2

Benzene-1,4-diamine;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione

Cat. No.: B1499697
CAS No.: 26023-21-2
M. Wt: 428.4 g/mol
InChI Key: CNNZEEXQGDXJQX-UHFFFAOYSA-N
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Description

Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid], powder, is a high-performance polymer known for its excellent thermal stability, mechanical strength, and chemical resistance. This compound is widely used in various industrial applications, including electronics, aerospace, and automotive industries, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid] typically involves a two-step process. The first step is the formation of the polyamic acid precursor, which is achieved by reacting an aromatic dianhydride with an aromatic diamine in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The reaction is carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction.

The second step involves the thermal or chemical imidization of the polyamic acid to form the polyimide. Thermal imidization is usually performed by heating the polyamic acid at temperatures ranging from 150°C to 400°C, while chemical imidization can be achieved using dehydrating agents such as acetic anhydride and pyridine .

Industrial Production Methods

Industrial production of Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The polyamic acid is typically synthesized in large batches and then subjected to thermal imidization in industrial ovens or continuous belt furnaces .

Chemical Reactions Analysis

Types of Reactions

Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the polymer.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of polyimide derivatives with additional oxygen-containing functional groups, while reduction can produce polyimides with reduced aromatic rings .

Scientific Research Applications

Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid] involves its ability to form stable, high-strength bonds due to the presence of imide and amic acid groups. These groups contribute to the polymer’s thermal stability and resistance to chemical degradation. The molecular targets and pathways involved include the interaction of the polymer with various substrates, leading to the formation of strong adhesive bonds and protective coatings .

Comparison with Similar Compounds

Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid] can be compared with other similar compounds such as:

These comparisons highlight the unique properties of Poly[N,N’-(1,4-phenylene)-3,3’,4,4’-benzophenonetetracarboxylic imide/amic acid], such as its specific thermal and chemical stability, making it suitable for specialized applications in high-performance industries.

Properties

IUPAC Name

benzene-1,4-diamine;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8N2O5.C6H8N2/c20-13(7-1-3-9-11(5-7)16(23)18-14(9)21)8-2-4-10-12(6-8)17(24)19-15(10)22;7-5-1-2-6(8)4-3-5/h1-6H,(H,18,21,23)(H,19,22,24);1-4H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNZEEXQGDXJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)NC4=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669534
Record name 5,5'-Carbonyldi(1H-isoindole-1,3(2H)-dione)--benzene-1,4-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26023-21-2
Record name 5,5'-Carbonyldi(1H-isoindole-1,3(2H)-dione)--benzene-1,4-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly[N,N'-(1,4-phenylene)-3,3',4,4'-benzophenonetetracarboxylic imide/amic acid]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene-1,4-diamine;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione
Reactant of Route 2
Benzene-1,4-diamine;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione
Reactant of Route 3
Benzene-1,4-diamine;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione
Reactant of Route 4
Benzene-1,4-diamine;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione
Reactant of Route 5
Benzene-1,4-diamine;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione
Reactant of Route 6
Benzene-1,4-diamine;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione

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